2-(4'-Chlorobiphenyl-3-yl)-4,6-diphenyl-1,3,5-triazine
Description
Properties
IUPAC Name |
2-[3-(4-chlorophenyl)phenyl]-4,6-diphenyl-1,3,5-triazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H18ClN3/c28-24-16-14-19(15-17-24)22-12-7-13-23(18-22)27-30-25(20-8-3-1-4-9-20)29-26(31-27)21-10-5-2-6-11-21/h1-18H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOXDCUCUJFTIHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC=CC(=C3)C4=CC=C(C=C4)Cl)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H18ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1443049-85-1 | |
| Record name | 2-(4'-Chlorobiphenyl-3-yl)-4,6-diphenyl-1,3,5-triazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4’-Chlorobiphenyl-3-yl)-4,6-diphenyl-1,3,5-triazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4’-chlorobiphenyl-3-carboxylic acid with phenylhydrazine to form the corresponding hydrazone. This intermediate is then subjected to cyclization with cyanuric chloride in the presence of a base such as triethylamine, resulting in the formation of the triazine ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The chlorobiphenyl group undergoes nucleophilic substitution under specific conditions. The electron-withdrawing triazine ring activates the aryl chloride for SNAr, enabling replacement of chlorine with nucleophiles like phenols or amines.
Example Reaction:
| Reactants | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Target compound + 4-hexylresorcinol | AlCl₃, xylene, 90°C, 24h | 2-(2,4-Dihydroxy-5-hexylphenyl)-4,6-diphenyl-s-triazine | 42.96% |
This parallels reactions of 2-chloro-4,6-diphenyl-1,3,5-triazine, where AlCl₃ facilitates chloride displacement by phenolic groups .
Cross-Coupling Reactions
The aryl chloride participates in palladium-catalyzed cross-couplings, such as Suzuki-Miyaura or Buchwald-Hartwig reactions, to form carbon-carbon or carbon-heteroatom bonds.
Example Protocol:
| Reaction Type | Catalysts/Reagents | Conditions | Yield | Source |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, THF, 80°C | Biaryl formation via coupling with boronic acids | 85%* |
*Yield reported for analogous triazine derivatives under similar conditions .
Coordination Chemistry
The triazine nitrogen atoms can act as ligands for metal complexes. While direct data is limited, structurally similar triazines form coordination compounds with transition metals like palladium or platinum .
Functionalization of the Triazine Core
Though the triazine lacks a leaving group in this compound, its electron-deficient nature allows for electrophilic attacks under harsh conditions. For example, nitration or sulfonation may occur at the phenyl substituents .
Redox Reactions
The triazine ring can undergo reduction, though specific pathways for this compound are undocumented. Analogous triazines are reduced to form dihydrotriazines or aminotriazines under hydrogenation conditions .
Key Reaction Data Table
| Reaction Type | Substrate | Conditions | Key Product | Yield |
|---|---|---|---|---|
| SNAr | Aryl chloride + phenol | AlCl₃, 90°C, 24h | Hydroxyphenyl-triazine derivative | 42.96% |
| Suzuki Coupling | Aryl chloride + boronic acid | Pd(PPh₃)₄, K₂CO₃, 80°C, 20h | Biaryl-triazine hybrid | 85%* |
| Ligand Coordination | Triazine + Pd complex | THF, reflux | Pd-triazine coordination complex | N/A |
*Based on analogous reactions .
Mechanistic Insights
Scientific Research Applications
2-(4’-Chlorobiphenyl-3-yl)-4,6-diphenyl-1,3,5-triazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-(4’-Chlorobiphenyl-3-yl)-4,6-diphenyl-1,3,5-triazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The triazine ring and attached groups contribute to its binding affinity and specificity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Key Structural Variations
Triazine derivatives are distinguished by substituent patterns, which critically influence their electronic and physical properties. Below is a comparison of substituents and synthesis routes for related compounds:
Notes:
- Positional isomerism : The chloro substituent’s position on the biphenyl group (e.g., 3-yl vs. 4-yl) significantly alters electronic properties. For example, 1443049-85-1 (3-yl Cl) exhibits a structural similarity score of 0.98 compared to its 4-yl Cl analogue (1443049-86-2) .
- Electron-deficient groups: PXSeDRZ incorporates a selenophene-based donor, enhancing charge-transfer efficiency in OLEDs .
Physical and Chemical Properties
Thermal and Solubility Profiles
Key Observations :
Performance in OLEDs
Insights :
- PXSeDRZ’s high EQE stems from its donor-acceptor architecture, enabling efficient triplet exciton utilization .
- Chlorobiphenyl-triazines are less efficient as emitters but serve as robust electron transporters due to their low LUMO levels (~−3.1 eV) .
Biological Activity
2-(4'-Chlorobiphenyl-3-yl)-4,6-diphenyl-1,3,5-triazine is a synthetic compound belonging to the triazine family. This compound has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables and case studies.
- Molecular Formula : C27H18ClN3
- Molecular Weight : 419.91 g/mol
- CAS Number : 1443049-85-1
- Purity : >98% (HPLC) .
Anticancer Activity
Research has indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxic Effects on MCF-7 Cells
A study evaluated the cytotoxicity of this compound on MCF-7 breast cancer cells using the MTT assay. The results demonstrated a concentration-dependent decrease in cell viability.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 65 |
| 50 | 40 |
| 100 | 15 |
The IC50 value was determined to be approximately 30 µM, indicating a potent effect against MCF-7 cells .
Antimicrobial Activity
The compound has also been tested for its antimicrobial properties against several bacterial strains.
Antibacterial Efficacy
In vitro studies have shown that it possesses antibacterial activity against Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 40 |
| Pseudomonas aeruginosa | 60 |
These results suggest that the compound could serve as a potential candidate for developing new antibacterial agents .
The mechanism through which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the triazine moiety may interact with cellular targets involved in proliferation and apoptosis pathways.
Safety and Toxicity
While the compound shows promising biological activity, it is essential to consider its safety profile. Preliminary assessments indicate potential skin and eye irritation upon contact. Proper safety measures should be taken when handling this compound .
Q & A
Q. What are the recommended synthetic routes for 2-(4'-Chlorobiphenyl-3-yl)-4,6-diphenyl-1,3,5-triazine, and what key reaction parameters influence yield?
- Methodological Answer : A common approach involves nucleophilic aromatic substitution (NAS) on chloro-substituted triazine precursors. For example, 2-chloro-4,6-diphenyl-1,3,5-triazine (CAS 3842-55-5) can react with 4'-chlorobiphenyl-3-yl boronic acid under Suzuki-Miyaura coupling conditions. Key parameters include:
- Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) for cross-coupling efficiency .
- Solvent : Use anhydrous THF or DMF to prevent hydrolysis of intermediates .
- Temperature : Optimize between 80–110°C to balance reaction rate and side-product formation .
Table 1 : Reaction Optimization for NAS (Hypothetical Data)
| Parameter | Range Tested | Optimal Value | Impact on Yield |
|---|---|---|---|
| Catalyst Loading | 1–5 mol% | 3 mol% | ↑ 25% Yield |
| Reaction Time | 12–48 hrs | 24 hrs | ↓ Side Products |
Q. How should researchers handle and store this compound to ensure laboratory safety?
- Methodological Answer :
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at room temperature, away from light and moisture .
- Handling : Use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation or skin contact, as the compound may cause respiratory or dermal irritation .
- First Aid : For inhalation, move to fresh air; for skin contact, rinse with soap/water for 15 minutes. Seek medical attention if symptoms persist .
Q. What spectroscopic and computational methods are critical for characterizing the structural and electronic properties of this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (C₃₀H₂₀ClN₃, [M+H]⁺ = 458.142) .
- X-ray Crystallography : Resolve crystal packing and confirm biphenyl-triazine dihedral angles (e.g., 15–25°) .
- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to predict HOMO/LUMO levels for electronic applications .
Advanced Research Questions
Q. What mechanistic insights explain the nucleophilic substitution reactivity of chloro-substituted triazines in synthesizing derivatives like this compound?
- Methodological Answer : Chloro-triazines undergo NAS via a two-step mechanism:
Rate-Limiting Step : Attack by the nucleophile (e.g., biphenyl group) at the electron-deficient C2 position of the triazine ring, facilitated by electron-withdrawing substituents .
Leaving Group Departure : Cl⁻ elimination, stabilized by resonance in the triazine ring. Computational studies (e.g., NBO analysis) reveal charge redistribution at the transition state .
Key Validation : Isotopic labeling (e.g., ¹⁸O in solvent) can track kinetic isotope effects, confirming the rate-determining step .
Q. How can researchers resolve contradictions in reported photophysical data for triazine-based materials, and what methodological validations are essential?
- Methodological Answer : Discrepancies in photoluminescence (PL) quantum yields or emission wavelengths may arise from:
- Sample Purity : HPLC-grade solvents and rigorous purification (e.g., column chromatography) to remove fluorescent impurities .
- Measurement Conditions : Standardize excitation wavelengths and solvent polarity (e.g., use degassed THF for consistent results) .
- Theoretical Consistency : Compare experimental UV-Vis/PL spectra with TD-DFT calculations to validate electronic transitions .
Q. What strategies optimize the integration of this compound into organic electronic devices, considering its electron transport properties?
- Methodological Answer :
- Device Fabrication : Use vacuum deposition to create thin films (10–50 nm) for OLED electron transport layers (ETLs). Optimize annealing temperature (150–200°C) to enhance crystallinity .
- Performance Metrics :
- Electron Mobility : Measure via space-charge-limited current (SCLC) in ITO/compound/Al devices. Reported mobilities range 10⁻⁴–10⁻³ cm²/V·s .
- Stability : Test under continuous operation (100 hrs) to assess degradation mechanisms (e.g., oxidation of triazine core) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
